2-amino-4-(benzylamino)-5-iodo-1H-pyrimidin-6-one
Description
2-Amino-4-(benzylamino)-5-iodo-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an amino group at position 2, a benzylamino group at position 4, an iodine atom at position 5, and a keto group at position 6
Properties
IUPAC Name |
2-amino-4-(benzylamino)-5-iodo-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN4O/c12-8-9(15-11(13)16-10(8)17)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOQTHSUGBTZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)NC(=N2)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(benzylamino)-5-iodo-1H-pyrimidin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of suitable precursors to form the pyrimidine ring. This can be achieved through the reaction of guanidine with β-diketones or β-ketoesters.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Substitution with Benzylamine: The benzylamino group can be introduced through a nucleophilic substitution reaction, where the amino group at position 4 is replaced with benzylamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The iodine atom at position 5 can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
2-Amino-4-(benzylamino)-5-iodo-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(benzylamino)-5-iodo-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes involved in nucleotide synthesis or DNA replication. It may also interact with cellular receptors, modulating signal transduction pathways. The presence of the iodine atom and the benzylamino group enhances its binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: This compound is also a pyrimidine derivative with similar structural features but different substituents, leading to distinct biological activities.
2-Amino-4-(4-chlorophenyl)pyrimidine: Another pyrimidine derivative with a chlorophenyl group at position 4, showing different chemical reactivity and biological properties.
Uniqueness: 2-Amino-4-(benzylamino)-5-iodo-1H-pyrimidin-6-one is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. The benzylamino group also contributes to its specific binding interactions with biological targets, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
